胰高血糖素样肽-1(7-36)酰胺

描述

科学研究应用

胰高血糖素样肽-1 (7-36) 酰胺具有广泛的科学研究应用,特别是在化学、生物学、医学和工业领域。 在医学上,它被研究用于治疗 2 型糖尿病和肥胖症的潜在治疗应用 . 该肽刺激胰腺 β 细胞中的胰岛素分泌,减少胰腺 α 细胞中胰高血糖素的产生,并通过作用于大脑饱腹中枢的神经元来调节食物摄入 . 此外,它已被证明可以促进脂肪分解并减少异位脂肪分布,从而有助于代谢稳态 .

在生物学中,胰高血糖素样肽-1 (7-36) 酰胺用于研究葡萄糖稳态的机制和胰岛素分泌的调节 . 它也用于神经肽研究,因为它已被发现对神经递质释放和中枢神经系统功能有影响 .

作用机制

生化分析

Biochemical Properties

GLP-1(7-36) interacts with various enzymes, proteins, and other biomolecules. It displays high affinity for GLP-1 receptors expressed in rat insulinoma-derived RINm5F cells . It also modulates oxidative stress and neuronal cell survival in various neurological diseases . The interaction of GLP-1(7-36) and its receptor activates adenylate cyclase, which stimulates the conversion of ATP to cyclic adenosine monophosphate (cAMP), thereby increasing the concentration of cAMP .

Cellular Effects

GLP-1(7-36) has profound effects on various types of cells and cellular processes. It induces membrane depolarization associated with inhibition of whole-cell KATP current . It also stimulates proinsulin gene expression and proinsulin biosynthesis in insulinoma cells . Furthermore, GLP-1(7-36) has been shown to suppress oxidative damage and neuronal apoptosis after traumatic brain injury by activating ERK5/CREB .

Molecular Mechanism

The mechanism of action of GLP-1(7-36) is complex and multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it binds to its receptor (GLP-1R), triggering a downstream signaling cascade that induces a potent stimulation of glucose-stimulated insulin secretion (GSIS) in β-cells, as well as inhibition of α-cell glucagon release .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of GLP-1(7-36) change over time. For example, GLP-1(7-36) protected against oxidative damage and neuronal apoptosis in the hippocampal CA region after traumatic brain injury by regulating ERK5/CREB

Dosage Effects in Animal Models

The effects of GLP-1(7-36) vary with different dosages in animal models. For instance, GLP-1(7-36) inhibited glucagon secretion in isolated islets with an IC50 of 2.5 pmol/l The effect was particularly strong at low glucose concentrations

Metabolic Pathways

GLP-1(7-36) is involved in several metabolic pathways. It has the ability to decrease blood sugar levels in a glucose-dependent manner by enhancing the secretion of insulin and suppressing the glucagon response . It also indirectly promotes lipolysis, collectively maintaining healthy adipocytes, reducing ectopic fat distribution, and increasing the production and secretion of adiponectin from adipocytes .

Subcellular Localization

It is known that GLP-1(7-36) is produced and secreted by intestinal enteroendocrine L-cells and certain neurons within the nucleus of the solitary tract in the brainstem upon food consumption

准备方法

合成路线和反应条件: 胰高血糖素样肽-1 (7-36) 酰胺的合成涉及两个未保护肽片段的化学选择性连接: 一个 C 末端肽 α-酮酸和一个 N 末端肽羟胺 . 这种方法不需要任何试剂,也不产生副产物 . 反应条件温和,使其成为合成这种肽的有效而直接的方法。

工业生产方法: 胰高血糖素样肽-1 (7-36) 酰胺的工业生产通常涉及固相肽合成 (SPPS),它允许将氨基酸依次添加到锚定在固体树脂上的不断增长的肽链上 . 这种方法效率高且可扩展,适合大规模生产。

化学反应分析

反应类型: 胰高血糖素样肽-1 (7-36) 酰胺主要经历酶促反应而不是传统的化学反应。 它被二肽基肽酶 IV (DPP IV) 快速降解,形成胰高血糖素样肽-1 (9-36) 酰胺 . 这种酶促切割是该肽的重要代谢途径。

常用试剂和条件: DPP IV 对胰高血糖素样肽-1 (7-36) 酰胺的酶促降解在生理条件下发生,通常在供应肠道粘膜 L 细胞的毛细血管中 . 特定 DPP IV 抑制剂(如缬氨酸-吡咯烷酰胺)的存在可以防止这种降解并增加完整肽的比例 .

形成的主要产物: 胰高血糖素样肽-1 (7-36) 酰胺的酶促降解形成的主要产物是胰高血糖素样肽-1 (9-36) 酰胺 . 这种截短形式的肽在生物学上无活性,不发挥与完整肽相同的胰岛素促分泌作用 .

相似化合物的比较

胰高血糖素样肽-1 (7-36) 酰胺与其他肠促胰岛素激素类似,如葡萄糖依赖性胰岛素促分泌多肽 (GIP) 和胰高血糖素样肽-1 (7-37) . 它在葡萄糖依赖性方式刺激胰岛素分泌的能力及其对胰高血糖素分泌的抑制作用方面是独特的 . 与 GIP 不同,GIP 在低血糖期间具有胰高血糖素作用,胰高血糖素样肽-1 (7-36) 酰胺在高血糖期间表现出胰高血糖素抑制作用 . 这使其在管理餐后血糖水平和降低 2 型糖尿病患者低血糖风险方面特别有效 .

类似化合物包括:

- 葡萄糖依赖性胰岛素促分泌多肽 (GIP)

- 胰高血糖素样肽-1 (7-37)

- 胰高血糖素样肽-1 (9-36) 酰胺

属性

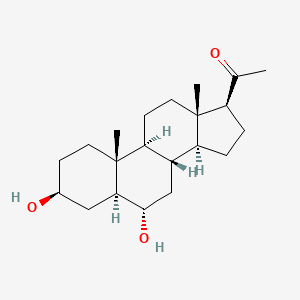

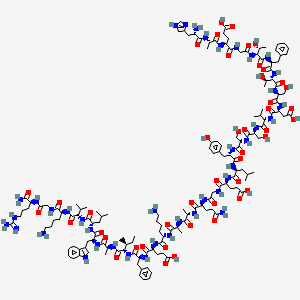

IUPAC Name |

(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C149H226N40O45/c1-17-76(10)119(146(232)167-80(14)126(212)175-104(60-86-63-159-91-36-25-24-35-89(86)91)136(222)177-100(56-73(4)5)137(223)186-117(74(6)7)144(230)174-93(37-26-28-52-150)128(214)160-65-110(197)168-92(122(154)208)39-30-54-158-149(155)156)188-138(224)102(57-83-31-20-18-21-32-83)178-133(219)98(47-51-115(204)205)173-132(218)94(38-27-29-53-151)170-124(210)78(12)164-123(209)77(11)166-131(217)97(44-48-109(153)196)169-111(198)66-161-130(216)96(46-50-114(202)203)172-134(220)99(55-72(2)3)176-135(221)101(59-85-40-42-88(195)43-41-85)179-141(227)106(68-190)182-143(229)108(70-192)183-145(231)118(75(8)9)187-140(226)105(62-116(206)207)180-142(228)107(69-191)184-148(234)121(82(16)194)189-139(225)103(58-84-33-22-19-23-34-84)181-147(233)120(81(15)193)185-112(199)67-162-129(215)95(45-49-113(200)201)171-125(211)79(13)165-127(213)90(152)61-87-64-157-71-163-87/h18-25,31-36,40-43,63-64,71-82,90,92-108,117-121,159,190-195H,17,26-30,37-39,44-62,65-70,150-152H2,1-16H3,(H2,153,196)(H2,154,208)(H,157,163)(H,160,214)(H,161,216)(H,162,215)(H,164,209)(H,165,213)(H,166,217)(H,167,232)(H,168,197)(H,169,198)(H,170,210)(H,171,211)(H,172,220)(H,173,218)(H,174,230)(H,175,212)(H,176,221)(H,177,222)(H,178,219)(H,179,227)(H,180,228)(H,181,233)(H,182,229)(H,183,231)(H,184,234)(H,185,199)(H,186,223)(H,187,226)(H,188,224)(H,189,225)(H,200,201)(H,202,203)(H,204,205)(H,206,207)(H4,155,156,158)/t76-,77-,78-,79-,80-,81+,82+,90-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,117-,118-,119-,120-,121-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTHNMHAUYICORS-KTKZVXAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC6=CNC=N6)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC6=CNC=N6)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C149H226N40O45 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3297.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107444-51-9 | |

| Record name | Glucagon-like peptide 1 (7-36) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107444519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

A: GLP-1(7-36) primarily exerts its effects by binding to the Glucagon-like Peptide-1 Receptor (GLP-1R). This interaction triggers a cascade of intracellular events, mainly through the activation of adenylate cyclase. [, , , , ] This leads to an increase in cyclic AMP (cAMP) levels, which in turn activates protein kinase A (PKA). [, , , , , ] PKA then phosphorylates downstream targets involved in various cellular processes, including insulin secretion, glucagon suppression, and neuroprotection. [, , , , ]

ANone: While the provided research highlights the biological activity and mechanisms of GLP-1(7-36), it lacks specific details about its molecular formula, weight, and spectroscopic data. For precise structural information, further research and characterization studies are recommended.

ANone: The provided research focuses on the biological activity and effects of GLP-1(7-36) rather than its material compatibility and stability under various conditions. To explore these aspects, consult specialized material science or pharmaceutical formulation literature.

A: No, GLP-1(7-36) functions as a peptide hormone and does not exhibit catalytic properties. Its primary role involves binding to its receptor and initiating intracellular signaling cascades, rather than directly catalyzing chemical reactions. [, , ]

A: Research demonstrates that the N-terminal histidine of GLP-1(7-36) is crucial for its insulinotropic activity. [] Modifications at positions 10, 15, and 17 also significantly affect its binding affinity and activity. [] Truncated forms, such as GLP-1(9-36), exhibit different pharmacological profiles and might interact with receptors other than GLP-1R. [, , , ]

A: GLP-1(7-36) is rapidly degraded in vivo by the enzyme dipeptidyl peptidase-4 (DPP-4). [, , , , ] This short half-life necessitates strategies for improving its stability and bioavailability. [, ] Research explores the development of DPP-4 resistant analogues and alternative delivery systems, such as intranasal administration, to overcome these limitations. [, ]

ANone: The provided research primarily focuses on the biological effects of GLP-1(7-36) and does not address SHE regulations. Adherence to relevant safety and handling guidelines is crucial when working with this compound.

A: GLP-1(7-36) is rapidly metabolized by DPP-4, resulting in a short half-life of 1-2 minutes. [, ] Intravenous administration leads to a rapid increase in plasma insulin levels and a decrease in plasma glucose levels. [] The peptide's actions are mediated by its binding to GLP-1R, leading to insulin secretion, glucagon suppression, and other downstream effects. [, , , ]

ANone: GLP-1(7-36) has demonstrated efficacy in both in vitro and in vivo settings:

- In vitro: It stimulates insulin secretion in a glucose-dependent manner in isolated pancreatic islets and insulinoma cell lines. [, , , , ] It also influences lipid metabolism by stimulating fatty acid synthesis in adipose tissue explants. []

- In vivo: Animal studies have shown that GLP-1(7-36) improves glucose tolerance and lowers blood glucose levels in diabetic models. [, , ]

ANone: The research primarily focuses on the beneficial effects of GLP-1(7-36), with limited information on its toxicological profile. While GLP-1(7-36) itself is generally considered safe, long-term studies are needed to assess potential adverse effects.

A: Research highlights the challenge of GLP-1(7-36)'s short half-life due to rapid degradation by DPP-4. [] Strategies to improve its delivery and targeting include:

- Development of DPP-4 resistant analogues: These analogues exhibit prolonged half-lives and enhanced efficacy. [, ]

- Alternative delivery systems: Intranasal administration has shown promise in preclinical and clinical studies. []

ANone: The research mentions various analytical methods employed:

- Radioimmunoassay: This technique is used to quantify hormone levels, including GLP-1(7-36), in plasma and tissue samples. [, , , , ]

- Radioligand binding assays: These assays help characterize receptor binding properties and determine the affinity of ligands like GLP-1(7-36) for their receptors. [, , , ]

- Mass spectrometry: This technique identifies and characterizes GLP-1(7-36) and its metabolites in various biological matrices. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(4-thiophen-3-ylphenyl)propyl]propane-2-sulfonamide](/img/structure/B1663795.png)

![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B1663802.png)